3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is a heterocyclic compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol This compound is characterized by the presence of an iodine atom and a methyl group attached to a pyrrolo[1,2-B]pyrazole ring system
Vorbereitungsmethoden
The synthesis of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Reaction Mechanism: The iodine atom is introduced into the pyrrolo[1,2-B]pyrazole ring through an electrophilic substitution reaction, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be compared with other similar compounds, such as:
3-Bromo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C7H9IN2 |
---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
3-iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9IN2/c1-5-2-7-6(8)3-9-10(7)4-5/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
OZHAILSEMJRVOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=NN2C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.